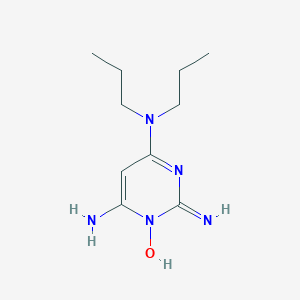

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-hydroxy-2-imino-4-N,4-N-dipropylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O/c1-3-5-14(6-4-2)9-7-8(11)15(16)10(12)13-9/h7,12,16H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNLVJOPSBFTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC(=N)N(C(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632275 | |

| Record name | 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55921-62-5 | |

| Record name | 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

<_ _>

Executive Summary: This document provides a comprehensive technical analysis of the basic properties of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, a heterocyclic compound with significant structural similarity to the well-known vasodilator, Minoxidil. The basicity of a drug molecule, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic profiles, influencing everything from solubility and membrane permeability to formulation and receptor interaction. This guide synthesizes theoretical principles with practical experimental protocols to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's fundamental physicochemical characteristics. By examining its structure, comparing it to relevant analogues, and detailing methods for empirical pKa determination, this paper aims to provide the foundational knowledge necessary for its potential development as a therapeutic agent.

Part 1: Molecular Structure and Physicochemical Identity

Chemical Structure and Key Features

This compound (CAS 55921-62-5) is a substituted pyrimidine derivative with the molecular formula C₁₀H₁₉N₅O.[1][2] Its structure is characterized by a central pyrimidine ring with several key functional groups that dictate its chemical behavior, particularly its basicity:

-

Pyrimidine Core: A π-deficient heterocyclic ring containing two nitrogen atoms, which are inherently weakly basic.[3]

-

Amino Groups (-NH₂): Located at positions C2 and C6, these exocyclic amino groups are primary electron-donating groups, increasing the electron density of the pyrimidine ring and contributing significantly to the overall basicity of the molecule.

-

N,N-Dipropylamino Group (-N(CH₂CH₂CH₃)₂): A tertiary amine at the C4 position. The alkyl groups are electron-donating through an inductive effect, which typically increases the basicity of the nitrogen atom to which they are attached.

-

N-Oxide Moiety (N→O): The nitrogen at position 1 of the pyrimidine ring is oxidized. This N-oxide group is a pivotal feature, acting as a strong resonance electron-donating group, which profoundly influences the electron distribution within the ring and the basicity of the other nitrogen centers.[4][5]

Structural Analogy to Minoxidil

The pharmacological relevance of this compound is underscored by its close structural relationship to Minoxidil (6-(1-piperidinyl)pyrimidine-2,4-diamine 1-oxide).[6] Both molecules share the pyrimidine-N-oxide core and exocyclic amino groups, which are crucial for their biological activity. Minoxidil is a potent vasodilator used to treat severe hypertension and androgenetic alopecia.[7][8] Its mechanism involves acting as a potassium channel opener, a function that is dependent on its molecular structure and physicochemical properties.[] The pKa of Minoxidil is reported to be 4.61, a value that governs its ionization state at physiological pH and is essential for its therapeutic action.[7][8] Given the similarities, the basic properties of this compound are expected to be a critical factor in its potential biological activity.

Part 2: The Chemistry of Basicity: A Theoretical Framework

The basicity of this compound is a composite of the contributions from its multiple nitrogen atoms. The pKa value represents the pH at which 50% of the compound is in its neutral form and 50% is in its protonated (conjugate acid) form. For a basic compound, this equilibrium is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]

Predicting Protonation Sites

The molecule presents several potential sites for protonation: the two ring nitrogens (N1 and N3), the N-oxide oxygen, and the three exocyclic amino nitrogens.

-

Ring Nitrogens: The pyrimidine ring itself is weakly basic (pKa of protonated pyrimidine is 1.23).[3] The presence of three powerful electron-donating amino/N-oxide groups significantly increases the basicity of the ring nitrogens.

-

Exocyclic Aminos: The pKa of the parent compound, 2,4,6-Triaminopyrimidine, is 6.84, indicating the strong basic character imparted by the amino groups.[12][13]

-

N-Oxide Influence: The N-oxide group in pyridine-N-oxide drastically reduces the basicity of the ring nitrogen (pKa of protonated pyridine-N-oxide is ~0.8 compared to 5.3 for pyridine).[3][14] However, it strongly enhances the electron density at the 2, 4, and 6 positions of the ring through resonance, which in turn increases the basicity of the exocyclic amino groups.

The most likely site of first protonation will be one of the exocyclic amino groups or the N3 ring nitrogen, which are made electron-rich by the combined donating effects of the other substituents. A precise determination requires empirical measurement.

Caption: Potential protonation sites on the molecule.

Part 3: Experimental Determination of Basicity (pKa)

Accurate pKa determination is essential for drug development.[15][16] For a compound like this compound, which may have low water solubility, potentiometric or spectrophotometric methods, possibly using co-solvents, are appropriate.[15]

Workflow for pKa Determination

The process of determining the pKa involves careful sample preparation, titration, and data analysis to identify the pH at which the molecule is half-ionized.

Caption: Workflow for Experimental pKa Determination.

Detailed Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[17][18] It involves monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.

Objective: To determine the pKa value(s) of this compound.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Organic co-solvent (e.g., Methanol or DMSO), if required for solubility

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

-

Magnetic stirrer and stir bar

-

Nitrogen gas supply

Procedure:

-

Sample Preparation: Prepare a ~1 mM solution of the compound. If solubility is low, dissolve the compound in a minimal amount of co-solvent before diluting with deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[17][18]

-

Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with pH measurements.[17]

-

Initial Acidification: Place the solution in a reaction vessel on a magnetic stirrer. Immerse the pH electrode. Add 0.1 M HCl dropwise until the pH is stable around 1.8-2.0 to ensure all basic groups are fully protonated.[18]

-

Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH. Record the pH reading after each addition, allowing the reading to stabilize.

-

Endpoint: Continue the titration until the pH reaches a stable value around 12-12.5.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to identify the equivalence point(s), which appear as sharp peaks.

-

The pKa is equal to the pH at the half-equivalence point volume.[17] For multiple pKa values, this corresponds to the midpoint of the buffer regions on the titration curve.

-

Part 4: Pharmacological Implications of Basicity

The basicity of a drug molecule is not merely an abstract chemical property; it is a primary driver of its biological fate and activity.[10][19]

Absorption and Membrane Permeation

The pH-partition hypothesis states that the absorption of a drug across a lipid membrane is governed by its charge state.[20][21] Most drugs cross cell membranes via passive diffusion in their un-ionized, more lipophilic form.

-

In the Stomach (Acidic pH ~1-3): A basic drug like this compound will be predominantly protonated (ionized). This high polarity will limit its absorption from the stomach.[21]

-

In the Small Intestine (Alkaline pH ~6-7.5): As the pH increases, the drug will exist in a higher proportion of its neutral, un-ionized form. This facilitates its absorption across the intestinal epithelium, which is the primary site for the absorption of most oral drugs.[20][21]

The interplay between a compound's pKa and the pH of the biological environment dictates the balance between its solubility (favored by the ionized form) and its permeability (favored by the neutral form).

Caption: Relationship between pH, Ionization, and Drug Absorption.

Formulation and Drug Delivery

Knowledge of the pKa is vital for formulation. Basic drugs are often formulated as salts (e.g., hydrochloride salts) to improve their solubility and stability. The choice of salt form can significantly impact the drug's dissolution rate and overall bioavailability.

Receptor Binding and Activity

The protonation state of a drug can be critical for its interaction with its biological target. For ion channel modulators like Minoxidil, the specific charge state may be necessary to bind to charged amino acid residues within the channel pore, directly influencing its pharmacological effect. Therefore, understanding the pKa of this compound is a prerequisite for elucidating its potential mechanism of action.

Part 5: Summary and Future Directions

This compound is a complex polybasic molecule whose physicochemical properties are dominated by the interplay between its electron-donating amino groups and the pyrimidine N-oxide moiety. Its structural similarity to Minoxidil suggests potential as a pharmacologically active agent. The compound's basicity is a cornerstone property that will govern its ADME profile and efficacy.

Future research should focus on the precise experimental determination of its pKa value(s) using the methods outlined herein. Subsequent studies should investigate its lipophilicity (LogP/LogD), solubility, and metabolic stability. This foundational data will be indispensable for guiding any further preclinical and clinical development, enabling rational drug design and formulation strategies.

References

-

García, B., Arcos, J., Domingo, P. L., & Leal, J. M. (n.d.). Acid-Base Equilibria of Minoxidil. Analytical Letters, 24(3), 475-492. Available from: [Link]

-

Stoyanova, M., & Valyova, M. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Pharmacia, 66(2), 55-63. Available from: [Link]

-

LookChem. (n.d.). Cas 1004-38-2, 2,4,6-Triaminopyrimidine. Retrieved from: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Available from: [Link]

-

Kuchi, R. J., & P, I. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Future Journal of Pharmaceutical Sciences, 10(1). Available from: [Link]

-

Slideshare. (2017). pKa and log p determination. Retrieved from: [Link]

-

Wikipedia. (n.d.). Minoxidil. Retrieved from: [Link]

-

Pharmacology Education Project. (n.d.). Drug absorption. Retrieved from: [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from: [Link]

-

Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485-496. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Minoxidil. PubChem Compound Database. Retrieved from: [Link]

-

Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2012). The significance of acid/base properties in drug discovery. Chemical Society Reviews. Available from: [Link]

-

Manallack, D. T. (2009). The influence and manipulation of acid/base properties in drug discovery. Drug Discovery Today: Technologies, 6(1-4), e33-e38. Available from: [Link]

-

MSD Manual Professional Edition. (n.d.). Drug Absorption. Retrieved from: [Link]

-

Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441–4444. Available from: [Link]

-

Ilardi, E. A., & Vitaku, E. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. RSC Medicinal Chemistry. Available from: [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from: [Link]

-

Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(6), 243-267. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,6-Triaminopyrimidine. PubChem Compound Database. Retrieved from: [Link]

-

Wikipedia. (n.d.). 2,4,6-Triaminopyrimidine. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). Minoxidil. PubChem Compound Database. Retrieved from: [Link]

- Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

- Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.

-

MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2656. Available from: [Link]

-

Der Pharma Chemica. (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 8(19), 1-11. Available from: [Link]

-

PubMed. (2007). Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives. Bioorganic & Medicinal Chemistry, 15(21), 6658-6668. Available from: [Link]

Sources

- 1. This compound | 55921-62-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Minoxidil - Wikipedia [en.wikipedia.org]

- 8. Minoxidil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The significance of acid/base properties in drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. 2,4,6-Triaminopyrimidine CAS#: 1004-38-2 [m.chemicalbook.com]

- 13. Cas 1004-38-2,2,4,6-Triaminopyrimidine | lookchem [lookchem.com]

- 14. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. research.monash.edu [research.monash.edu]

- 20. pharmacologyeducation.org [pharmacologyeducation.org]

- 21. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine chemical structure and synthesis

An In-Depth Technical Guide to N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine: Structure and a Proposed Synthetic Pathway

Introduction

This compound is a substituted pyrimidine derivative belonging to the class of aromatic N-oxides. While specific research and applications for this particular compound are not widely documented in publicly available literature, its structural features—a highly substituted aminopyrimidine core with an N-oxide moiety—place it in a category of molecules with significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are foundational to numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The N-oxide group can significantly alter the physicochemical and pharmacological properties of a heterocyclic compound, often enhancing its bioavailability, modifying its metabolic profile, or enabling unique biological interactions.

This guide provides a comprehensive overview of the chemical structure of this compound and proposes a logical, multi-step synthetic pathway for its preparation. The proposed synthesis is grounded in well-established principles of heterocyclic chemistry and draws parallels from the synthesis of related, well-documented compounds such as the vasodilator Minoxidil. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel pyrimidine derivatives.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound, as inferred from its IUPAC name, consists of a central pyrimidine ring. The ring is substituted with amino groups at positions 2 and 6, and a dipropylamino group at position 4. The N-oxide is located at the N1 position of the pyrimidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55921-62-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₉N₅O | [1][3] |

| Molecular Weight | 225.29 g/mol | [1] |

| Canonical SMILES | CCCN(CCC)C1=NC(=N)N=C(N)N1=O | (Inferred) |

| Appearance | Not specified (likely a solid) |

Proposed Synthetic Pathway

Due to the absence of a published synthesis for this compound, a plausible synthetic route is proposed here, starting from the readily available precursor, barbituric acid. This pathway involves chlorination, sequential nucleophilic aromatic substitution (SNAr) reactions, and a final N-oxidation step. The logic for this sequence is based on the differential reactivity of the positions on the pyrimidine ring and established procedures for similar transformations.[4][5]

The overall proposed synthetic workflow is depicted below:

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 3. 2,4,5,6-TETRAAMINOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Putative Mechanism of Action of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is a pyrimidine derivative with structural similarities to the well-known hair growth stimulant and antihypertensive agent, Minoxidil. While direct, in-depth studies on this compound are not extensively available in public literature, its mechanism of action can be inferred with a high degree of confidence by examining the well-established activities of Minoxidil. This guide synthesizes the current understanding of Minoxidil's mechanism of action and proposes a parallel pathway for this compound, focusing on its role as a putative ATP-sensitive potassium channel (KATP) opener. We will explore the downstream effects of this action, including vasodilation and direct follicular stimulation, and provide detailed experimental protocols for validating these hypotheses.

Introduction: Structural Analogy and a Mechanistic Hypothesis

This compound shares a core 2,4-diaminopyrimidine-3-oxide scaffold with Minoxidil (6-(1-piperidinyl)-2,4-pyrimidinediamine-3-oxide)[1]. This structural conservation is the cornerstone of the hypothesis that both compounds share a similar mechanism of action. Minoxidil, originally developed as an antihypertensive drug, was serendipitously discovered to promote hair growth[2]. Its primary mode of action is the opening of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle cells[3][4]. This guide will proceed under the working hypothesis that this compound also functions as a KATP channel opener.

The Primary Mechanism: ATP-Sensitive Potassium Channel (KATP) Opening and Vasodilation

ATP-sensitive potassium channels are crucial in linking the metabolic state of a cell to its electrical activity[5]. In vascular smooth muscle, the opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, which is essential for muscle contraction. The result is relaxation of the smooth muscle and vasodilation[2][6].

The proposed signaling pathway is as follows:

Caption: Proposed signaling pathway for vasodilation induced by this compound.

This vasodilation, particularly in the context of topical application to the scalp, is thought to enhance microcirculation to the hair follicles. The increased blood flow delivers more oxygen, nutrients, and growth factors, which can support the anagen (growth) phase of the hair cycle[6][7].

Secondary Mechanisms: Direct Effects on Hair Follicles

While increased blood flow is a significant factor, evidence from Minoxidil studies suggests direct effects on hair follicle cells. These may include:

-

Stimulation of Cell Proliferation: Minoxidil has been shown to stimulate the proliferation of dermal papilla cells, which play a crucial role in regulating hair follicle growth[8][9].

-

Upregulation of Growth Factors: The production of vascular endothelial growth factor (VEGF), a key signaling protein that promotes angiogenesis, may be stimulated by KATP channel openers[6]. This would further enhance the blood supply to the follicles.

-

Modulation of the Hair Cycle: Minoxidil can shorten the telogen (resting) phase of the hair cycle, causing follicles to prematurely enter the anagen phase[3][8]. It may also prolong the anagen phase.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism of action for this compound, a series of in vitro and ex vivo experiments can be conducted.

In Vitro Assessment of KATP Channel Opening

Objective: To determine if this compound directly opens KATP channels.

Methodology: Patch-Clamp Electrophysiology

-

Cell Culture: Utilize a cell line expressing KATP channels, such as rat aorta smooth muscle cells (A7r5) or a recombinant cell line (e.g., HEK293) transfected with the Kir6.x and SURx subunits of the KATP channel.

-

Patch-Clamp Recording:

-

Perform whole-cell or inside-out patch-clamp recordings.

-

Establish a baseline current in the presence of intracellular ATP (which inhibits KATP channels).

-

Perfuse the cells with varying concentrations of this compound.

-

Measure the change in outward potassium current. An increase in outward current indicates channel opening.

-

-

Controls:

-

Use a known KATP channel opener (e.g., Minoxidil or Diazoxide) as a positive control.

-

Use a known KATP channel blocker (e.g., Glibenclamide) to confirm the specificity of the observed current.

-

Caption: Experimental workflow for patch-clamp electrophysiology.

Ex Vivo Assessment of Vasodilation

Objective: To determine if this compound induces vasodilation in isolated blood vessels.

Methodology: Wire Myography

-

Tissue Preparation: Isolate small arteries (e.g., mesenteric arteries from a rat) and mount them on a wire myograph in a physiological salt solution.

-

Contraction: Induce contraction of the arterial rings with a vasoconstrictor such as phenylephrine or high potassium solution.

-

Application of Compound: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Measurement: Record the change in tension. A decrease in tension indicates vasodilation.

-

Controls:

-

Use a known vasodilator (e.g., Minoxidil or sodium nitroprusside) as a positive control.

-

Pre-incubate some arterial rings with a KATP channel blocker (Glibenclamide) to determine if the vasodilation is KATP channel-dependent.

-

In Vitro Assessment of Hair Follicle Stimulation

Objective: To assess the direct effects of this compound on hair follicle cells.

Methodology: Cell-Based Assays

-

Dermal Papilla Cell Proliferation Assay:

-

Culture human dermal papilla cells.

-

Treat the cells with varying concentrations of this compound.

-

Assess cell proliferation using a standard method such as an MTT or BrdU assay.

-

-

VEGF Expression Analysis:

-

Treat dermal papilla cells or keratinocytes with the compound.

-

Measure VEGF protein levels in the culture supernatant using an ELISA kit.

-

Measure VEGF mRNA levels using quantitative real-time PCR (qRT-PCR).

-

Quantitative Data Summary

The following table provides a template for summarizing the expected quantitative data from the proposed experiments.

| Experiment | Parameter Measured | Expected Outcome with this compound | Positive Control (e.g., Minoxidil) |

| Patch-Clamp | EC50 for K+ current activation | Concentration-dependent increase in outward K+ current | Similar concentration-dependent increase |

| Wire Myography | IC50 for vasodilation | Concentration-dependent relaxation of pre-contracted arteries | Similar concentration-dependent relaxation |

| Cell Proliferation | % increase in cell number | Increased proliferation of dermal papilla cells | Increased proliferation |

| VEGF ELISA | pg/mL of VEGF | Increased secretion of VEGF | Increased secretion |

Conclusion

The structural similarity of this compound to Minoxidil provides a strong rationale for hypothesizing a shared mechanism of action centered on the opening of ATP-sensitive potassium channels. This primary action is proposed to induce vasodilation, thereby improving the delivery of essential factors to hair follicles. Furthermore, direct stimulatory effects on follicular cells, such as promoting proliferation and upregulating growth factors, are also anticipated. The experimental protocols outlined in this guide provide a robust framework for the scientific validation of these mechanisms. A thorough investigation into the biological activities of this compound will be crucial for its potential development as a therapeutic agent for conditions such as androgenetic alopecia.

References

-

Messer, A. C. (n.d.). Minoxidil: mechanisms of action on hair growth. PubMed. [Link]

-

Messer, A. C. (n.d.). Minoxidil: mechanisms of action on hair growth. British Journal of Dermatology. [Link]

-

Pistilli, E. E. (2017). Mechanism of action of minoxidil in the treatment of androgenetic alopecia is likely mediated by mitochondrial adenosine triphosphate synthase-induced stem cell differentiation. Journal of Biological Regulators and Homeostatic Agents. [Link]

-

Wikipedia. (n.d.). Minoxidil. Wikipedia. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Minoxidil? Patsnap Synapse. [Link]

-

Forestier, C., Depresle, Y., & Vivaudou, M. (n.d.). Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons. PMC - NIH. [Link]

-

Hairloss Conquerors. (2025). Vasodilators and Angiogenic Therapies: How Scalp Circulation Shapes Hair Growth. Hairloss Conquerors. [Link]

-

Wang, Y., Haider, H. K., Ahmad, N., & Ashraf, M. (2005). Mechanisms by Which K(ATP) Channel Openers Produce Acute and Delayed Cardioprotection. Vascular Pharmacology. [Link]

-

ResearchGate. (n.d.). Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons. Request PDF. [Link]

-

KATP channel therapeutics at the bedside. PMC - PubMed Central. [Link]

-

Hair Transplant Mentor. (n.d.). What is a Vasodilator. Hair Transplant Mentor. [Link]

-

What are KATP channels activators and how do they work? (2024). [Source not further specified]. [Link]

-

Minoxidil || A vasodilator and Hair growth promotor. (2020). YouTube. [Link]

-

Medscape Reference. (2024). Androgenetic Alopecia Medication: Vasodilators, Antiandrogens. Medscape. [Link]

- US Patent US4959475A. (n.d.). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

Sources

- 1. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]

- 2. What is a Vasodilator - Hair Transplant Mentor [hairtransplantmentor.com]

- 3. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. What are KATP channels activators and how do they work? [synapse.patsnap.com]

- 6. What is the mechanism of Minoxidil? [synapse.patsnap.com]

- 7. betterscalpcompany.com [betterscalpcompany.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Minoxidil - Wikipedia [en.wikipedia.org]

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of the predicted biological activity of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, a close structural analog of the well-known potassium channel opener, Minoxidil. Drawing upon the extensive body of research on Minoxidil and the structure-activity relationships of related pyrimidine derivatives, this document delineates the probable mechanism of action, potential therapeutic applications, and detailed experimental protocols for the evaluation of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel potassium channel modulators.

Introduction: The Pyrimidine N-Oxide Class of Potassium Channel Openers

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] A particularly noteworthy class of pyrimidine derivatives is the pyrimidine N-oxides, which have garnered significant attention for their diverse pharmacological activities. Among these, Minoxidil (6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide) stands out as a pioneering therapeutic agent, initially developed as an antihypertensive drug and later repurposed for the treatment of androgenetic alopecia.[2] The biological effects of Minoxidil are primarily attributed to its role as a potassium channel opener, a mechanism that leads to vasodilation and has been implicated in the stimulation of hair follicles.[2][3]

This guide focuses on a specific, lesser-studied analog: This compound (CAS 55921-62-5). While direct experimental data on this compound is scarce in publicly available literature, its structural similarity to Minoxidil allows for a scientifically grounded prediction of its biological activities and potential therapeutic utility. This document will, therefore, leverage the extensive knowledge of Minoxidil and its analogs to provide an in-depth technical exploration of this compound.

Chemical Structure and Properties

A comparative analysis of the chemical structures of Minoxidil and this compound reveals a key difference in the substituent at the N4 position of the pyrimidine ring.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| Minoxidil | 6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide | 38304-91-5 | C9H15N5O | 209.25 g/mol |

| This compound | This compound | 55921-62-5 | C10H19N5O | 225.29 g/mol |

The replacement of the piperidinyl group in Minoxidil with a dipropylamino group in the target compound is the primary structural modification. This alteration is expected to influence the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn may modulate its pharmacokinetic profile and interaction with its biological target.

Predicted Biological Activity and Mechanism of Action

Based on the well-established mechanism of Minoxidil, it is highly probable that this compound functions as a potassium channel opener .

Primary Mechanism: Activation of ATP-Sensitive Potassium Channels (K-ATP)

Minoxidil's vasodilatory and hair growth-promoting effects are mediated through the opening of ATP-sensitive potassium channels (K-ATP) in vascular smooth muscle cells and hair follicles.[3][4] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[2] In the context of hair follicles, this increased blood flow is thought to enhance the delivery of oxygen and nutrients, thereby promoting hair growth.[2]

It is hypothesized that this compound will share this fundamental mechanism of action. The pyrimidine N-oxide core is a crucial pharmacophore for this activity.

Caption: Predicted mechanism of action for this compound.

Structure-Activity Relationship (SAR) Insights

Studies on Minoxidil analogs provide critical insights into the likely activity of this compound. Research has shown that modifications to the substituent at the 6-position (equivalent to the N4-position in the target compound's nomenclature) can significantly impact biological activity. Notably, a study demonstrated that replacing the piperidine ring of Minoxidil with an N,N-diethyl group can still result in the suppression of lysyl hydroxylase activity, an enzyme involved in collagen maturation.[5] This finding strongly suggests that N,N-dialkyl substitutions at this position are tolerated and can retain biological activity. The dipropyl groups of the target compound are larger than diethyl groups, which may influence the potency and selectivity of the compound.

Potential Therapeutic Applications

Given its predicted mechanism of action as a potassium channel opener, this compound may have therapeutic potential in conditions where vasodilation and increased potassium channel activity are beneficial.

-

Androgenetic Alopecia (Hair Loss): As a close analog of Minoxidil, the most prominent potential application is in the treatment of hair loss. By promoting vasodilation in the scalp and potentially directly stimulating hair follicles, it may induce and prolong the anagen (growth) phase of the hair cycle.

-

Hypertension: The vasodilatory effects resulting from potassium channel opening suggest that this compound could be investigated as an antihypertensive agent.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Evaluation of Potassium Channel Opening Activity

Objective: To determine if this compound opens potassium channels and to characterize its potency and selectivity.

Methodology: Patch-Clamp Electrophysiology

-

Cell Culture: Utilize a cell line stably expressing the desired potassium channel subtype (e.g., Kir6.2/SUR2B for vascular K-ATP channels) such as HEK293 or CHO cells.

-

Cell Preparation: Plate cells on glass coverslips and allow them to adhere and grow to an appropriate confluency.

-

Electrophysiological Recording:

-

Use the whole-cell patch-clamp technique to measure ion channel currents.

-

Prepare intracellular and extracellular solutions with appropriate ionic compositions.

-

Establish a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a series of voltage steps to elicit potassium currents.

-

-

Compound Application:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentrations in the extracellular solution.

-

Perfuse the cells with the compound-containing solution and record the changes in potassium currents.

-

-

Data Analysis:

-

Measure the amplitude of the potassium currents before and after compound application.

-

Construct dose-response curves to determine the EC50 (half-maximal effective concentration) of the compound.

-

Compare the results with a known potassium channel opener like Minoxidil or Pinacidil.

-

Sources

- 1. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A-Technical-Guide-to-Unveiling-the-Cellular-Targets-of-N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Executive Summary

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is a novel pyrimidine derivative with a structure suggestive of significant biological activity. Its core pyrimidine N-oxide scaffold is shared with Minoxidil, a well-characterized vasodilator and hair growth stimulant, hinting at a range of potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive, multi-pronged strategy for the de-novo identification and validation of the cellular targets of this compound. We eschew a rigid, one-size-fits-all template in favor of a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. Our approach is grounded in scientific integrity, combining unbiased, large-scale screening methodologies with rigorous biophysical and cell-based validation techniques. This document outlines detailed protocols for affinity-based proteomics, cellular thermal shift assays, and genetic screening to generate high-quality target hypotheses. Subsequently, it details the necessary validation cascade, including direct binding kinetics and functional assays, to confirm and characterize the compound's mechanism of action. This guide is designed to be a self-validating system, where each experimental stage provides the necessary foundation for the subsequent steps, ensuring a robust and efficient path from a novel compound to validated cellular targets.

Introduction and Foundational Strategy

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target a wide array of protein classes, most notably kinases. The subject of this guide, this compound, presents an intriguing chemical architecture. The presence of the N-oxide moiety is particularly noteworthy, as it is a key feature of Minoxidil (6-(1-piperidinyl)-2,4-pyrimidinediamine 3-oxide), a known ATP-sensitive potassium channel opener.[3] This structural parallel provides an initial, albeit speculative, hypothesis regarding its potential targets. However, a truly comprehensive target identification strategy must remain unbiased.

This guide, therefore, is built upon a phased approach that begins with broad, unbiased screening to identify a candidate list of interacting proteins, followed by a systematic process of validation and mechanistic characterization. Our strategy is designed to move from a wide net of potential interactors to a highly confident, validated set of cellular targets.

Structural Comparison and Initial Hypotheses

| Compound | Core Structure | Key Substituents | Known Target Class |

| This compound | Pyrimidine-N-oxide | 2,4,6-triamine, N4,N4-dipropyl | Unknown |

| Minoxidil | Pyrimidine-N-oxide | 2,4-diamine, 6-piperidine | Ion Channels (K-ATP)[3] |

This initial comparison underscores the rationale for including ion channel assays in our screening cascade, while the broader aminopyrimidine structure justifies a wide screening approach that includes other common targets of this chemical class, such as kinases.

Phase I: Unbiased Target Identification

The primary objective of this phase is to generate a high-confidence list of proteins that physically interact with this compound in a biological context. We will employ three orthogonal, state-of-the-art methodologies to ensure comprehensive coverage and to minimize method-specific artifacts.

Strategy 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classical biochemical approach remains a powerful tool for identifying binding partners from complex biological mixtures.[4] It relies on the immobilization of the small molecule to a solid support, which is then used as "bait" to capture interacting proteins from a cell lysate.

Experimental Protocol: AC-MS

-

Synthesis of Affinity Probe:

-

Synthesize an analog of this compound that incorporates a linker arm with a reactive handle (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amine coupling). The linker should be attached at a position determined by structure-activity relationship (SAR) studies to minimally interfere with target binding.

-

Couple the linker-modified compound to a solid support resin (e.g., NHS-activated sepharose beads).

-

Prepare a control resin by blocking the reactive groups without the compound to control for non-specific binding to the matrix.

-

-

Protein Pull-Down:

-

Prepare native cell lysates from a relevant cell line (e.g., a human cancer cell line or primary endothelial cells, depending on initial phenotypic screening results).

-

Incubate the cell lysate with the compound-coupled resin and the control resin in parallel for 2-4 hours at 4°C.

-

Include a competition experiment where the lysate is pre-incubated with an excess of the free, unmodified compound before adding it to the compound-coupled resin. This is a critical control to identify specific binders.

-

-

Elution and Protein Identification:

-

Wash the resins extensively with lysis buffer to remove non-specific binders.

-

Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

-

Excise protein bands that are present in the compound-coupled resin lane but absent or significantly reduced in the control and competition lanes.

-

Identify the proteins by in-gel digestion with trypsin followed by LC-MS/MS analysis.

-

Strategy 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for identifying target engagement in a cellular environment. The principle is that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change can be quantified across the proteome using mass spectrometry.

Experimental Protocol: MS-CETSA

-

Cell Treatment and Thermal Challenge:

-

Culture cells to ~80% confluency. Treat one set of cells with the compound at a relevant concentration (e.g., 10x EC50 from a cell viability assay) and another set with a vehicle control.

-

Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

-

Aliquot the cell suspensions and heat each aliquot to a different temperature (e.g., in a gradient from 40°C to 70°C) for 3 minutes, followed by immediate cooling.

-

-

Sample Preparation and Proteomic Analysis:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

-

Collect the soluble fraction and prepare the proteins for quantitative proteomic analysis (e.g., using TMT labeling for multiplexing).

-

Analyze the samples by LC-MS/MS.

-

-

Data Analysis:

-

Identify proteins that show a significant shift in their melting curves in the compound-treated samples compared to the vehicle controls. These are the candidate target proteins.

-

Strategy 3: Genome-Wide CRISPR-Cas9 Screening

CRISPR-based genetic screens are a highly effective method for identifying genes that are essential for a compound's activity.[5][6][7][8][9] By knocking out genes across the genome, one can identify those whose loss confers resistance to the compound, strongly implicating them or their protein products in the compound's mechanism of action.

Experimental Protocol: CRISPR Knockout Screen for Drug Resistance

-

Library Transduction and Initial Selection:

-

Transduce a Cas9-expressing cell line with a genome-wide CRISPR knockout library (e.g., GeCKO, Brunello).

-

Select for successfully transduced cells (e.g., using puromycin).

-

-

Compound Treatment and Screening:

-

Split the cell population into two groups: one treated with the compound at a high concentration (e.g., IC90) and a control group treated with vehicle.

-

Culture the cells for a sufficient period to allow for the selection of resistant clones (typically 14-21 days).

-

-

Genomic DNA Extraction and Sequencing:

-

Harvest the surviving cells from both populations and extract genomic DNA.

-

Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

-

Sequence the amplified sgRNAs using next-generation sequencing.

-

-

Data Analysis:

-

Identify sgRNAs that are significantly enriched in the compound-treated population compared to the control population. The genes targeted by these sgRNAs are candidate genes involved in the compound's mechanism of action.

-

Sources

- 1. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Minoxidil - Wikipedia [en.wikipedia.org]

- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]

- 7. Discovery of cancer drug targets by CRISPR-Cas9… | Flagship Pioneering [flagshippioneering.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Executive Summary

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is a substituted pyrimidine derivative with potential applications in pharmaceutical research.[1][2][3] As with any compound under investigation for therapeutic use, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive technical framework for evaluating the solubility and stability of this molecule. Due to the limited publicly available data on this compound, this document establishes a robust investigational methodology by leveraging protocols and data from the structurally analogous and well-characterized compound, Minoxidil (6-(1-piperidinyl)-2,4-pyrimidinediamine 3-oxide).[4] This approach provides researchers with a scientifically rigorous and field-proven blueprint for characterizing the target compound, ensuring the generation of reliable and reproducible data critical for formulation development and preclinical assessment.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the potential routes of administration.[4] The structure of this compound—containing a polar N-oxide group, multiple amine functionalities capable of hydrogen bonding, and nonpolar dipropyl chains—suggests a complex solubility profile that will be highly dependent on the solvent system.[5]

Theoretical Framework: Factors Influencing Solubility

The solubility of pyrimidine derivatives is governed by several factors:

-

Solvent Polarity: The highly polar N-oxide bond and amine groups suggest solubility in polar protic solvents (e.g., water, ethanol, propylene glycol) and polar aprotic solvents (e.g., DMSO, DMF).[5][6][7] The nonpolar dipropyl groups may impart some solubility in less polar organic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4][6][8] This relationship is typically quantified using the van't Hoff equation.[8]

-

pH: The amine groups on the pyrimidine ring are basic and can be protonated in acidic conditions, forming more soluble salts. The pKa of the analogous compound Minoxidil is 4.61, indicating that its solubility increases in acidic environments.[9] A similar pH-dependent solubility profile is anticipated for the target compound.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state (crystal lattice energy) must be overcome by solvent-solute interactions for dissolution to occur. The presence of strong hydrogen bond donors and acceptors in the molecule suggests a potentially high lattice energy.

Reference Data from a Structural Analogue: Minoxidil

As a starting point for investigation, the known solubility of Minoxidil provides valuable predictive insights into appropriate solvent systems for this compound.

| Solvent | Solubility of Minoxidil (mg/mL) |

| Propylene Glycol | 75[9][10] |

| Methanol | 44[9][10] |

| Ethanol | 29[9][10] |

| 2-Propanol | 6.7[9][10] |

| Dimethylsulfoxide (DMSO) | 6.5[9][10] |

| Water | 2.2[9][10] |

| Chloroform | 0.5[9][10] |

| Acetone | <0.5[9][10] |

| Ethyl Acetate | <0.5[9][10] |

| Acetonitrile | <0.5[9][10] |

This table summarizes the solubility of Minoxidil in common pharmaceutical solvents, offering a basis for selecting initial screening solvents for the target compound.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol describes the gold-standard method for determining thermodynamic solubility. The causality behind this choice is its ability to ensure that a true equilibrium is reached between the solid and dissolved states, providing the most accurate and reliable solubility value.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1N HCl, Ethanol, Propylene Glycol, DMSO)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The excess is critical to ensure that saturation is achieved.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 24-48 hours. This duration is chosen to ensure that even slowly dissolving compounds reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Sampling & Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot using a syringe filter to remove all undissolved particles. This step is crucial to prevent artificially high concentration readings.

-

Dilution: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[11][12][13]

Visualization: Solubility Determination Workflow

Caption: Workflow for the equilibrium shake-flask solubility assay.

Part 2: Stability Assessment

Evaluating the chemical stability of a drug candidate is a non-negotiable step in drug development. It identifies degradation pathways and helps establish appropriate storage conditions and shelf-life. The N-oxide functionality can be susceptible to reduction, and the pyrimidine ring itself can undergo degradation under harsh conditions.[14][15][16]

Theoretical Framework: Degradation Pathways

-

Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.[16] The stability of pyrimidine derivatives in hot alkali has been studied, showing that substituent groups heavily influence degradation rates.[16]

-

Oxidation: While the compound is already an N-oxide, other positions on the molecule could be susceptible to oxidation. The presence of amine groups suggests potential oxidative degradation pathways.

-

Photodegradation: Aromatic and heterocyclic systems are often photolabile. Studies on Minoxidil show that it undergoes first-order photodegradation when exposed to fluorescent light, with the rate being dependent on pH, solvent, and the presence of photostabilizers.[17][18]

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. N-oxides can be prone to decomposition at elevated temperatures.[5]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[19] The goal is to achieve 5-20% degradation of the API to ensure that the method can adequately separate and detect the resulting degradants.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

Compound solution at a known concentration (e.g., 1 mg/mL)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

-

Temperature-controlled ovens/baths

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method

Methodology:

-

Acid Hydrolysis: Mix the compound solution with 0.1N HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.

-

Base Hydrolysis: Mix the compound solution with 0.1N NaOH. Store at room temperature or slightly elevated temperature for a defined period. Neutralize the sample before analysis. Studies on Minoxidil have shown it to be stable to base.[20]

-

Oxidative Degradation: Mix the compound solution with 3% H2O2. Store at room temperature for a defined period. Minoxidil has shown some degradation under oxidative stress.[20]

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 70°C) for one week.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

Self-Validation: For each condition, a control sample (stored at 4°C, protected from light) is analyzed alongside the stressed sample. The resulting chromatograms are compared to identify new peaks (degradants) and a decrease in the main peak area. Peak purity analysis of the parent peak in the stressed sample is performed using a photodiode array (PDA) detector to confirm that it is not co-eluting with any degradants.

Reference Data from a Structural Analogue: Minoxidil Stability

-

Photostability: Minoxidil is most photostable in a pH 8 phosphate buffer.[17][18] It is least stable in propylene glycol and most stable in water or 25% v/v PEG300.[17][18] Amber glass provides significant photoprotection.[17]

-

pH Stability: Extemporaneously compounded oral suspensions of Minoxidil are stable for 24 weeks when refrigerated but only for a few weeks at room temperature, indicating temperature and potentially pH-related degradation.[21]

-

Forced Degradation: Minoxidil is stable to base, UV light, and heat, but shows some degradation under acidic and oxidative conditions.[20]

Visualization: Forced Degradation & Method Development Workflow

Caption: Workflow for forced degradation and stability-indicating method validation.

References

-

National Center for Biotechnology Information. (n.d.). Minoxidil. PubChem. Retrieved from [Link]

-

Wikipedia. (2024). Minoxidil. Retrieved from [Link]

-

Zhang, J., Zhang, C., & Zhang, J. (2018). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A, 122(34), 6891-6900. Retrieved from [Link]

-

Chinnian, D., & Asker, A. F. (1996). Photostability profiles of minoxidil solutions. PDA journal of pharmaceutical science and technology, 50(2), 85–90. Retrieved from [Link]

-

Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

-

Zhang, J., Zhang, C., & Zhang, J. (2018). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. ResearchGate. Retrieved from [Link]

-

Li, Q., Li, J., & Wang, F. (2010). Solubility of Minoxidil in Methanol, Ethanol, 1-Propanol, 2-Propanol, 1-Butanol, and Water from (278.15 to 333.15) K. Journal of Chemical & Engineering Data, 55(9), 3523-3525. Retrieved from [Link]

-

Thiam, I., Feinberg, M., & Tranchant, J. (1998). A method for the determination of minoxidil in hair-regrowth formulations by micellar electrokinetic capillary chromatography. Journal of pharmaceutical and biomedical analysis, 17(1), 103–111. Retrieved from [Link]

-

Chinnian, D., & Asker, A. F. (1996). Photostability profiles of minoxidil solutions. Semantic Scholar. Retrieved from [Link]

-

N. K. D. K., & L. S. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(11), 7563-7584. Retrieved from [Link]

-

Fagron. (n.d.). Stability of Minoxidil in Espumil Foam Base. Retrieved from [Link]

-

Sayad, I. W., et al. (2012). UV-Spectrophotometric determination of minoxidil and its application to the assay in pharmaceutical dosage forms. Der Pharma Chemica, 4(1), 568-573. Retrieved from [Link]

-

Al-karmalawy, M. A., et al. (2021). A Novel developed method for the estimation Minoxidil in Pharmaceuticals Using performance Liquid Chromatographic Process. NeuroQuantology, 19(5), 1-8. Retrieved from [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2023). Analytical Method Development and Validation of Minoxidil in Pharmaceutical Dosage Forms by UV Spectrophotometry. ResearchGate. Retrieved from [Link]

-

Baluja, S., & Kachhadia, D. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Solution Chemistry, 43(6), 1126-1136. Retrieved from [Link]

-

Polonini, H. C., et al. (2016). Stability of an extemporaneously compounded minoxidil oral suspension. American Journal of Health-System Pharmacy, 73(1), 26-30. Retrieved from [Link]

-

Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere, 309(Pt 2), 136661. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]

-

Patel, N., & Meshram, D. (2015). Development and validation of analytical method for simultaneous determination of Minoxidil and Finasteride in pharmaceutical dosage form by RP-HPLC method. International Journal of Pharmaceutical Sciences and Research, 6(11), 4882-4885. Retrieved from [Link]

-

Baluja, S., & Talavia, D. (2013). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 58(4-5), 347-352. Retrieved from [Link]

-

Hurst, R. O., & Kuksis, A. (1958). Degradation of some purine and pyrimidine derivatives by hot alkali. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. Retrieved from [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38354-38360. Retrieved from [Link]

-

Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4253. Retrieved from [Link]

-

Ashihara, H., & Stasolla, C. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. Retrieved from [Link]

-

GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

- Google Patents. (1989). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.

Sources

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. This compound (55921-62-5) for sale [vulcanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 9. Minoxidil - Wikipedia [en.wikipedia.org]

- 10. Minoxidil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Photostability profiles of minoxidil solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Photostability profiles of minoxidil solutions. | Semantic Scholar [semanticscholar.org]

- 19. biomedres.us [biomedres.us]

- 20. shop.fagron.cz [shop.fagron.cz]

- 21. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by data from analogous pyrimidine N-oxide derivatives, to predict its spectroscopic profile. Detailed hypothetical protocols for the acquisition of ¹H NMR, ¹³C NMR, and mass spectra are presented, alongside an in-depth analysis of the expected data. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel pyrimidine-based compounds.

Introduction: The Significance of Pyrimidine N-Oxides

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an N-oxide moiety to the pyrimidine ring can significantly modulate the molecule's physicochemical properties, including its polarity, metabolic stability, and biological activity. N-oxidation can alter the electron distribution within the aromatic system, influencing its interaction with biological targets and potentially leading to novel pharmacological profiles. This compound, with its unique substitution pattern, presents an intriguing candidate for further investigation. Accurate structural elucidation through spectroscopic methods is the first critical step in its development pathway.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound in a suitable solvent (e.g., DMSO-d₆) are detailed below.

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal signals corresponding to the propyl groups and the amino protons on the pyrimidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.8 - 6.5 | Broad Singlet | 4H | -NH₂ (C2 & C6) | Amino protons are typically broad and their chemical shift is solvent and concentration dependent. |

| ~ 5.2 | Singlet | 1H | Pyrimidine C5-H | The lone proton on the pyrimidine ring is expected to be a singlet. The N-oxide group will influence its chemical environment. |

| ~ 3.2 - 3.4 | Triplet | 4H | N-(CH₂ -CH₂-CH₃)₂ | Protons on the methylene group adjacent to the nitrogen atom are deshielded. |

| ~ 1.5 - 1.7 | Sextet | 4H | N-(CH₂-CH₂ -CH₃)₂ | Methylene protons adjacent to both a CH₂ and a CH₃ group. |

| ~ 0.8 - 1.0 | Triplet | 6H | N-(CH₂-CH₂-CH₃ )₂ | Terminal methyl protons of the propyl groups. |

2.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C2, C6 | Carbons bearing amino groups in a pyrimidine ring typically appear in this region. |

| ~ 155 - 160 | C4 | The carbon attached to the dipropylamino group and adjacent to the N-oxide will be significantly influenced. |

| ~ 80 - 85 | C5 | The chemical shift of the C5 carbon will be affected by the adjacent N-oxide. |

| ~ 45 - 50 | N-(CH₂ -CH₂-CH₃)₂ | Methylene carbon directly attached to the nitrogen. |

| ~ 20 - 25 | N-(CH₂-CH₂ -CH₃)₂ | Central methylene carbon of the propyl group. |

| ~ 10 - 15 | N-(CH₂-CH₂-CH₃ )₂ | Terminal methyl carbon of the propyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₉N₅O), the expected molecular weight is 225.29 g/mol [2].

2.2.1. Predicted Mass Spectrum Data

-

Molecular Ion Peak (M⁺): m/z = 225.

-

[M+H]⁺ Peak: m/z = 226 (in case of ESI or CI).

-

Key Fragmentation Pathways:

-

Loss of the N-oxide oxygen atom ([M-16]⁺): m/z = 209. This is a common fragmentation for N-oxides.

-

Loss of a propyl group ([M-43]⁺): m/z = 182.

-

Cleavage of the C-N bond of the dipropylamino group, leading to various fragments.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard practices for the characterization of novel organic compounds.

Synthesis of this compound

The synthesis of the title compound would likely proceed through the N-oxidation of the corresponding 2,4,6-triaminopyrimidine derivative.

Workflow for Synthesis and Purification:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

-

Synthesis of N4,N4-Dipropyl-pyrimidine-2,4,6-triamine:

-

To a solution of 2,4,6-triaminopyrimidine in a suitable solvent (e.g., DMF), add dipropylamine.

-

The reaction may require heating and the presence of a base to facilitate the nucleophilic aromatic substitution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the crude product.

-

-

N-Oxidation:

-

Dissolve the synthesized N4,N4-Dipropyl-pyrimidine-2,4,6-triamine in a suitable solvent like glacial acetic acid or dichloromethane.

-

Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at a controlled temperature (e.g., 0-5 °C). The use of peroxytrifluoroacetic acid has also been reported for the oxidation of similar compounds[5].

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the excess oxidizing agent and work up the reaction to obtain the crude N-oxide product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

-

NMR Spectroscopic Analysis

Workflow for NMR Sample Preparation and Data Acquisition:

Caption: Standard workflow for NMR analysis of the target compound.

Step-by-Step NMR Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire a ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

-

Data Processing:

-

Process the raw data (Fourier transformation, phase correction, baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

-

Mass Spectrometric Analysis

Workflow for Mass Spectrometry Analysis:

Caption: General workflow for obtaining mass spectrometric data.

Step-by-Step MS Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 226) to induce fragmentation and obtain a characteristic fragmentation pattern.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Conclusion

This technical guide provides a predictive but scientifically grounded framework for the spectroscopic characterization of this compound. The presented NMR and MS data, although hypothetical, are based on the established chemical principles and spectroscopic behavior of analogous pyrimidine N-oxides. The detailed experimental protocols offer a clear roadmap for researchers aiming to synthesize and characterize this and similar novel compounds. The structural and electronic modifications imparted by the N-oxide functionality in this class of molecules warrant further investigation for their potential in drug discovery and development.

References

-

A general procedure for the oxidation of 5-nitroso- to 5-nitropyrimidines with 30% hydrogen peroxide in trifluoroacetic acid is described. ResearchGate. Available at: [Link]

-

PubChem. 2,4,6-Triaminopyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

Tang, Y., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. Available at: [Link]

-

Wiley, R. H., & Slaymaker, S. C. (1956). Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. Journal of the American Chemical Society. Available at: [Link]

-

Yamanaka, H., et al. ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl. Available at: [Link]

Sources

An In-Depth Technical Guide to Pyrimidine N-Oxide Potassium Channel Openers: The Legacy and Future of a Serendipitous Discovery

Abstract

The discovery of pyrimidine N-oxide derivatives as potent potassium channel openers represents a landmark case of serendipity in drug development. Initially investigated for other therapeutic purposes, the profound vasodilatory and unexpected hair growth-stimulating effects of this chemical class have paved the way for significant advancements in treating hypertension and androgenetic alopecia. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and synthetic pathways of these compounds, with a primary focus on the archetypal molecule, Minoxidil. While direct information on the specific analog N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is scarce, this guide extrapolates from the extensive knowledge of Minoxidil to provide a scientifically grounded framework for its synthesis and potential properties. We further detail essential experimental protocols for researchers, scientists, and drug development professionals engaged in the study of potassium channel openers, ensuring a blend of foundational knowledge and practical application.

Introduction: The Emergence of a "Privileged Scaffold"